molecular formula C18H18N4O4 B6581912 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine CAS No. 1209956-80-8

3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine

Cat. No.: B6581912
CAS No.: 1209956-80-8
M. Wt: 354.4 g/mol
InChI Key: IYPKZRNEKSGQFU-UHFFFAOYSA-N
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Description

3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine is a synthetic compound with a unique chemical structure, featuring a furan ring, an oxadiazole ring, and a piperidine ring attached to a methoxypyridine core. This combination of functional groups makes it a molecule of significant interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine typically involves the coupling of its constituent rings through well-established organic reactions. For instance, a possible route involves the following steps:

  • Synthesis of 5-(furan-2-yl)-1,3,4-oxadiazole from furan-2-carboxylic acid via cyclization reactions.

  • Preparation of the piperidine-1-carbonyl intermediate through acylation reactions.

  • Coupling of the oxadiazole and piperidine intermediates.

  • Final condensation with 2-methoxypyridine.

Industrial Production Methods While the laboratory synthesis involves precise and controlled conditions, industrial production often scales up these processes, focusing on optimizing yields and reducing costs. Techniques like flow chemistry, which allows continuous synthesis under controlled conditions, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The furan and piperidine rings can undergo oxidation reactions, leading to various oxidized derivatives.

  • Reduction: The oxadiazole ring can participate in reduction reactions, potentially forming new ring systems.

  • Substitution: The methoxypyridine group is prone to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide can oxidize the furan ring.

  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reducing the oxadiazole ring.

  • Nucleophiles: Methanol or ammonia for substitution reactions on the methoxypyridine group.

Major Products Formed Reactions of this compound can yield various oxidized, reduced, or substituted derivatives, each with unique properties that can be exploited in further research.

Scientific Research Applications

Chemistry This compound's diverse reactivity profile makes it an excellent candidate for studying reaction mechanisms and developing new synthetic methods.

Biology and Medicine Its unique structure could interact with specific biological targets, making it a potential lead compound in drug discovery for diseases involving oxidative stress or requiring new antimicrobial agents.

Industry The compound's structural features could be utilized in designing new materials with specific electronic or photonic properties.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects The biological effects of 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine are based on its ability to interact with biomolecules through its various functional groups, leading to oxidative stress or other biochemical pathways.

Molecular Targets and Pathways Involved Potential targets include enzymes involved in oxidative processes or bacterial cell walls, where the compound can exert its effects through inhibition or interaction with critical biomolecules.

Comparison with Similar Compounds

Comparison with Other Similar Compounds Compared to other compounds with similar structures, 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine stands out due to its combination of rings that impart unique chemical and biological properties.

List of Similar Compounds

  • 3-{4-[5-(thiazol-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine

  • 3-{4-[5-(pyridyl-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine

  • 3-{4-[5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine

Each of these similar compounds offers unique variations in reactivity and biological activity, adding to the richness of research in this field.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-24-16-13(4-2-8-19-16)18(23)22-9-6-12(7-10-22)15-20-21-17(26-15)14-5-3-11-25-14/h2-5,8,11-12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPKZRNEKSGQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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